molecular formula C11H17FN2 B7868759 N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7868759
M. Wt: 196.26 g/mol
InChI Key: SEFODHLPAZGSQH-UHFFFAOYSA-N
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Description

N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is a chemical compound known for its potential applications in various scientific fields. This compound features a fluorinated phenyl group, which often imparts unique chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine typically involves the reaction of 4-fluoroacetophenone with methylamine and ethylenediamine under controlled conditions. The process may include steps such as:

    Condensation Reaction: 4-fluoroacetophenone reacts with methylamine to form an intermediate.

    Amine Addition: The intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can interact with enzymes or receptors, altering their activity. This compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-[1-(4-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
  • N1-[1-(4-Bromo-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
  • N1-[1-(4-Methyl-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine

Uniqueness

N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

N'-[1-(4-fluorophenyl)ethyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-9(14(2)8-7-13)10-3-5-11(12)6-4-10/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFODHLPAZGSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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